molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B153118
CAS No.: 365996-87-8
M. Wt: 299.35 g/mol
InChI Key: OWHKZXFLURWFDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a methylsulfonyl group, and a pyrrolo[3,4-D]pyrimidine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Scientific Research Applications

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been explored for its applications in several areas:

Mechanism of Action

The mechanism by which tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby modulating signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and inflammation, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is unique due to its combination of a pyrrolo[3,4-D]pyrimidine core with both tert-butyl and methylsulfonyl groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHKZXFLURWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593814
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-87-8
Record name 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (1.99 g) was added to a dichloromethane solution (20 ml) of 6-(tert-butoxy-carbonyl)-5,7-dihydro-2-methylthiopyrrolo[3,4-d]-pyrimidine (1.08 g) under ice cooling, and the mixture was stirred for 5 hours. A saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium hydrogen carbonate and dichloromethane were added to separate an organic layer. The organic layer was then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, hexane was added to the residue, and powder deposited was collected by filtration to obtain the title compound (1.09 g) as colorless powder.
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